4-(Methylamino)-2-(trifluoromethyl)benzaldehyde
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Overview
Description
4-(Trifluoromethyl)benzaldehyde, also known as α,α,α-Trifluoro-p-tolualdehyde, is a chemical compound with the linear formula CF3C6H4CHO . It has a molecular weight of 174.12 .
Synthesis Analysis
While specific synthesis methods for 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde were not found, trifluoromethylation is a common method used in the synthesis of similar compounds . Trifluoromethylation involves the addition of a trifluoromethyl group to a molecule and plays an important role in pharmaceuticals, agrochemicals, and materials .Molecular Structure Analysis
The linear formula for 4-(Trifluoromethyl)benzaldehyde is CF3C6H4CHO . This indicates that the molecule consists of a benzene ring (C6H4) with a trifluoromethyl group (CF3) and a formyl group (CHO) attached .Chemical Reactions Analysis
4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)benzaldehyde is a clear colorless to yellow liquid . It has a molecular weight of 174.12 .Scientific Research Applications
Synthesis and Optical Properties of Metal Complexes
Research conducted by Vasilis P. Barberis and J. Mikroyannidis (2006) explored the synthesis of aluminum and zinc complexes using substituted 2-styryl-8-quinolinol derived from reactions involving benzaldehyde derivatives. These complexes exhibited enhanced thermal stability, solubility in organic solvents, and photoluminescence properties, indicating their potential in materials science, especially for optoelectronic applications (Barberis & Mikroyannidis, 2006).
Fluorinated Microporous Polyaminals for CO2 Adsorption
Guiyang Li, Biao Zhang, and Zhonggang Wang (2016) utilized 4-trifluoromethylbenzaldehyde in synthesizing microporous polyaminal networks through a facile polycondensation process. These networks showed increased BET surface areas and enhanced CO2 adsorption capacities, underlining the chemical's role in creating materials for environmental management, specifically in carbon capture and storage technologies (Li, Zhang, & Wang, 2016).
Catalytic Asymmetric Synthesis
A study by M. Yamakawa and R. Noyori (1999) investigated the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by a specific chiral compound, highlighting the importance of 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde in catalyzing reactions that produce optically active molecules. This research contributes to the field of asymmetric synthesis, which is crucial for the production of chiral drugs and chemicals (Yamakawa & Noyori, 1999).
Enhancement of Bioproduction Processes
Tom K. J. Craig and A. Daugulis (2013) demonstrated the use of benzaldehyde derivatives in optimizing conditions for the bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor. Their research indicates potential applications in biotechnology for the production of flavors and fragrances, enhancing both yield and process efficiency (Craig & Daugulis, 2013).
Electrosynthesis in Ionic Liquids
A. Doherty and Claudine Brooks (2004) explored the electrochemical reduction of benzaldehyde in ionic liquids, demonstrating the compound's utility in electrosynthesis processes. This research opens pathways for developing green chemistry applications, especially in synthesizing alcohols and other organic compounds in an environmentally friendly manner (Doherty & Brooks, 2004).
Future Directions
properties
IUPAC Name |
4-(methylamino)-2-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-13-7-3-2-6(5-14)8(4-7)9(10,11)12/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZUMLDYTMZRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-2-(trifluoromethyl)benzaldehyde |
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